molecular formula C11H16FNO B13338622 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B13338622
M. Wt: 197.25 g/mol
InChI Key: YCTVNQUEGNFNOI-UHFFFAOYSA-N
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Description

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of fluorinated amines. The presence of a fluorine atom in its structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine typically involves the introduction of a fluorine atom into the amine structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-(4-methoxyphenyl)-2-methylpropan-2-amine
  • 1-Fluoro-1-(4-hydroxyphenyl)-2-methylpropan-2-amine
  • 1-Fluoro-1-(4-chlorophenyl)-2-methylpropan-2-amine

Uniqueness

1-Fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-fluoro-1-(4-methoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10H,13H2,1-3H3

InChI Key

YCTVNQUEGNFNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)F)N

Origin of Product

United States

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